Aicar
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Overview
Description
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) is an intermediate in the generation of inosine monophosphate. It is an analog of adenosine monophosphate that is capable of stimulating AMP-dependent protein kinase activity. This compound has been studied for its potential therapeutic applications, including its role in increasing metabolic activity and its potential use in treating diabetes .
Preparation Methods
AICAR can be synthesized using various methods. One common method involves the double emulsion solvent evaporation technique followed by EDC-NHS coupling reaction. This method is used to prepare this compound-loaded nanoparticles for targeted drug delivery . Industrial production methods typically involve the use of adenosine transporters to internalize this compound into cells, where it is metabolized to AICA-ribonucleotide by adenosine kinases .
Chemical Reactions Analysis
AICAR undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into different forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AICAR has a wide range of scientific research applications:
Mechanism of Action
The nucleoside form of AICAR, acadesine, is an analog of adenosine that enters cardiac cells to inhibit adenosine kinase and adenosine deaminase. This enhances the rate of nucleotide re-synthesis, increasing adenosine generation from adenosine monophosphate during conditions of myocardial ischemia. In cardiac myocytes, acadesine is phosphorylated to this compound to activate AMP-dependent protein kinase without changing the levels of nucleotides .
Comparison with Similar Compounds
AICAR is often compared with other compounds that activate AMP-activated protein kinase, such as metformin and phenformin. Unlike these compounds, this compound directly activates AMP-activated protein kinase by mimicking the effects of AMP. This unique mechanism makes this compound a valuable tool in studying AMP-activated protein kinase pathways .
Similar compounds include:
Metformin: A widely used antidiabetic drug that activates AMP-activated protein kinase indirectly.
Phenformin: Another antidiabetic drug with a similar mechanism to metformin but with higher potency and risk of side effects.
This compound’s ability to directly activate AMP-activated protein kinase sets it apart from these similar compounds, making it a unique and valuable compound in scientific research.
Properties
CAS No. |
37642-57-2 |
---|---|
Molecular Formula |
C9H14N4O5 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide |
InChI |
InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17) |
InChI Key |
RTRQQBHATOEIAF-UHFFFAOYSA-N |
SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N |
2627-69-2 | |
Synonyms |
4-carboxy-5-aminoimidazole ribotide 5'-phosphoribosyl-5-amino-4-imidazolecarboxamide 5-amino-1-beta-D-ribofuranosylimidazole-4-carboxamide monophosphate 5-amino-4-imidazolecarboxamide ribofuranoside 5'-monophosphate AICA ribonucleotide AICA ribonucleotide, (D-ribofuranosyl)-isomer AICAR AICAriboside 5'-monophosphate aminoimidazole carboxamide ribonucleotide Z-nucleotide ZMP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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